molecular formula C34H46O4 B12323930 Spirost-5-en-3-yl benzoate

Spirost-5-en-3-yl benzoate

Cat. No.: B12323930
M. Wt: 518.7 g/mol
InChI Key: CWUJEAGCIAAOMQ-UHFFFAOYSA-N
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Description

Spirost-5-en-3-yl benzoate is a chemical compound with the molecular formula C34H46O4. It is a derivative of spirostane, a steroidal sapogenin, and is characterized by the presence of a benzoate ester group attached to the spirostane skeleton. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirost-5-en-3-yl benzoate typically involves the esterification of spirost-5-en-3-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid chlorides in the presence of a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification techniques are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spirost-5-en-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, spirost-5-en-3-yl benzoate is used as a precursor for the synthesis of other steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activities and signaling pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of spirost-5-en-3-yl benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid biosynthesis and metabolism. Additionally, it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spirost-5-en-3-yl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H46O4

Molecular Weight

518.7 g/mol

IUPAC Name

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) benzoate

InChI

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3

InChI Key

CWUJEAGCIAAOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1

Origin of Product

United States

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